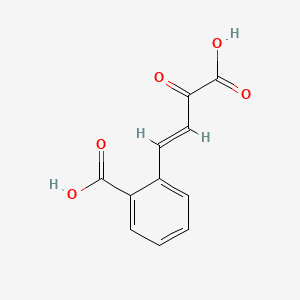
2'-Carboxybenzalpyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Carboxybenzalpyruvate is a compound involved in the biodegradation of polyaromatic hydrocarbons, such as phenanthrene. It is an intermediate in the metabolic pathway of certain bacteria that can degrade these complex organic molecules . This compound is particularly significant in environmental biotechnology due to its role in breaking down pollutants.
Méthodes De Préparation
2’-Carboxybenzalpyruvate can be synthesized enzymatically. One method involves the use of trans-2’-carboxybenzalpyruvate hydratase-aldolase, an enzyme purified from phenanthrene-degrading bacteria like Nocardioides sp. strain KP7 . The enzyme catalyzes the transformation of phenanthrene to 2-carboxybenzaldehyde and pyruvate . The reaction typically occurs in a buffered solution, such as 50 mM potassium phosphate buffer at pH 7.5 .
Analyse Des Réactions Chimiques
2’-Carboxybenzalpyruvate undergoes several types of chemical reactions:
Hydration and Aldol Cleavage: The compound is transformed into 2-carboxybenzaldehyde and pyruvate by the action of trans-2’-carboxybenzalpyruvate hydratase-aldolase.
Oxidation: It can be oxidized to form 2-carboxybenzaldehyde, which is further processed in metabolic pathways.
Common reagents and conditions for these reactions include the use of specific enzymes like hydratase-aldolase and dehydrogenase, often in buffered aqueous solutions .
Applications De Recherche Scientifique
2’-Carboxybenzalpyruvate has several scientific research applications:
Environmental Biotechnology: It plays a crucial role in the biodegradation of polyaromatic hydrocarbons, making it significant for environmental cleanup efforts.
Biochemistry: The study of its metabolic pathways helps in understanding the enzymatic breakdown of complex organic pollutants.
Microbial Ecology: Research on bacteria that produce this compound provides insights into microbial degradation processes and their applications in bioremediation.
Mécanisme D'action
The mechanism of action of 2’-Carboxybenzalpyruvate involves its transformation by specific enzymes. The compound is converted to 2-carboxybenzaldehyde and pyruvate by the enzyme trans-2’-carboxybenzalpyruvate hydratase-aldolase . This reaction is part of the metabolic pathway that degrades polyaromatic hydrocarbons in certain bacteria .
Comparaison Avec Des Composés Similaires
2’-Carboxybenzalpyruvate is similar to other compounds involved in the degradation of polyaromatic hydrocarbons, such as:
2’-Hydroxybenzalpyruvate: Another intermediate in the degradation of naphthalene and phenanthrene.
2-Carboxybenzaldehyde: A product formed from the cleavage of 2’-Carboxybenzalpyruvate.
The uniqueness of 2’-Carboxybenzalpyruvate lies in its specific role in the metabolic pathway of phenanthrene degradation, which is distinct from other similar compounds involved in different but related pathways .
Propriétés
Numéro CAS |
85896-59-9 |
|---|---|
Formule moléculaire |
C11H8O5 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
2-[(E)-3-carboxy-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/b6-5+ |
Clé InChI |
APKXMKWCGDBYNV-AATRIKPKSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
Synonymes |
2'-carboxybenzalpyruvate 2-CBAP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



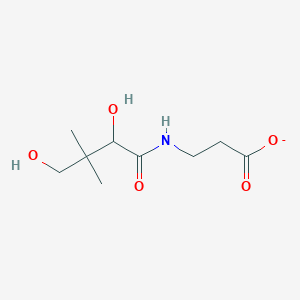
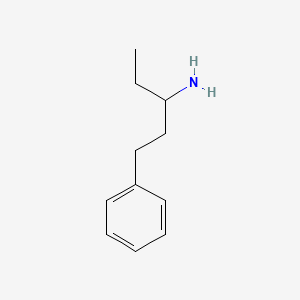
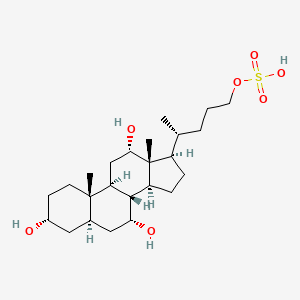
![3-(4-Chlorophenyl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1234482.png)
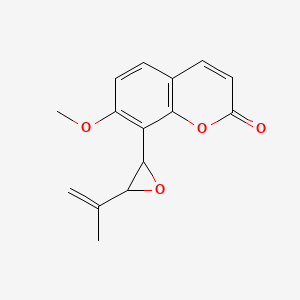
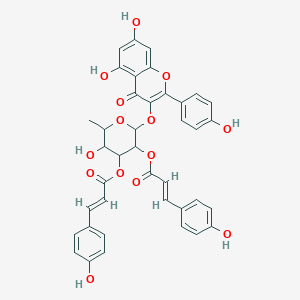
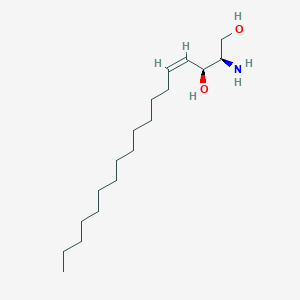
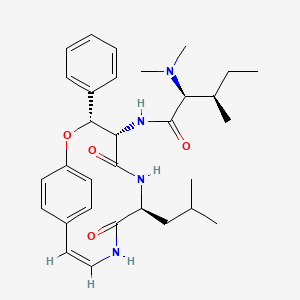
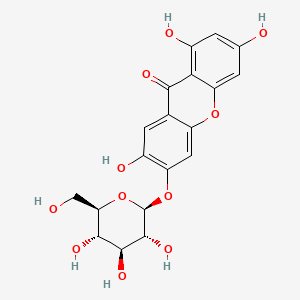
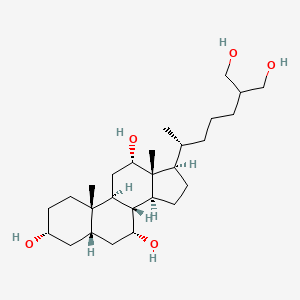

![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)
